Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one
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Overview
Description
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring. It is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with 1,2-diketones in the presence of a suitable catalyst can lead to the formation of the desired compound . The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one can be compared with other similar compounds, such as:
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: This compound has a similar fused ring system but differs in its specific ring structure and properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern and distinct biological activities.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties that make it suitable for various applications.
Properties
IUPAC Name |
1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUPKXPDSKABE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(=O)NCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300236 |
Source
|
Record name | Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15932-74-8 |
Source
|
Record name | 15932-74-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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